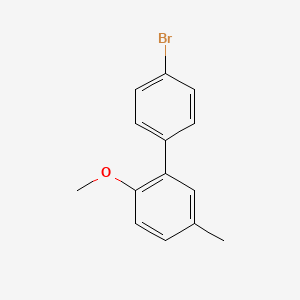

4-Bromo-2'-methoxy-5'-methylbiphenyl

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1-methoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-10-3-8-14(16-2)13(9-10)11-4-6-12(15)7-5-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFUSKSNZGWRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101260123 | |

| Record name | 1,1′-Biphenyl, 4′-bromo-2-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443351-34-5 | |

| Record name | 1,1′-Biphenyl, 4′-bromo-2-methoxy-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Biphenyl, 4′-bromo-2-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2'-methoxy-5'-methylbiphenyl molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-2'-methoxy-5'-methylbiphenyl: Properties, Synthesis, and Research Applications

Authored by a Senior Application Scientist

Introduction: Biphenyl and its substituted derivatives represent a class of organic compounds of significant interest to the pharmaceutical and materials science industries. Their unique structural, electronic, and conformational properties make them privileged scaffolds in drug design and versatile building blocks for functional materials. This technical guide provides a detailed overview of 4-Bromo-2'-methoxy-5'-methylbiphenyl, a specific derivative for which public domain data is scarce. By leveraging established principles of organic chemistry and drawing parallels with structurally related analogues, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its core characteristics, a plausible synthetic strategy, and its potential applications.

Part 1: Chemical Identity and Physicochemical Properties

The fundamental identity of any chemical compound begins with its molecular formula and weight. For 4-Bromo-2'-methoxy-5'-methylbiphenyl, these have been determined through structural analysis.

Molecular Structure and Formula

The nomenclature "4-Bromo-2'-methoxy-5'-methylbiphenyl" defines a precise arrangement of functional groups on a biphenyl core structure. This consists of:

-

A biphenyl framework, which is two phenyl rings linked by a single bond.

-

A bromine atom at the 4-position of the first phenyl ring.

-

A methoxy group (-OCH₃) at the 2'-position of the second phenyl ring.

-

A methyl group (-CH₃) at the 5'-position of the second phenyl ring.

Based on this structure, the molecular formula is determined to be C₁₄H₁₃BrO .

Molecular Weight and Other Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃BrO | Calculated |

| Molecular Weight | 277.16 g/mol | Calculated |

| Exact Mass | 276.01497 Da | Calculated |

| Physical Form | Predicted to be a solid at room temperature. | Analogues |

| Solubility | Predicted to be soluble in organic solvents such as ethanol, ether, and dichloromethane. | Analogues |

| CAS Number | Not Assigned | N/A |

Part 2: Synthetic Strategy: A Focus on Suzuki-Miyaura Coupling

The construction of the biaryl C-C bond is a cornerstone of biphenyl synthesis. The Suzuki-Miyaura coupling reaction stands out as a highly efficient and versatile method, demonstrating broad functional group tolerance and often proceeding under mild conditions.[1][2] This makes it an ideal choice for the proposed synthesis of 4-Bromo-2'-methoxy-5'-methylbiphenyl.

Proposed Retrosynthetic Analysis

The target molecule can be disconnected at the central C-C bond between the two phenyl rings. This leads to two potential precursor pairs for a Suzuki-Miyaura coupling:

-

4-Bromophenylboronic acid and 1-bromo-2-methoxy-5-methylbenzene.

-

(2-methoxy-5-methylphenyl)boronic acid and 1,4-dibromobenzene.

The choice between these routes would depend on the commercial availability and cost of the starting materials. For the purpose of this guide, we will detail the first approach.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for biphenyl synthesis.[3]

-

Reaction Setup: To a round-bottom flask, add 4-bromophenylboronic acid (1.2 equivalents) and 1-bromo-2-methoxy-5-methylbenzene (1.0 equivalent).

-

Solvent and Base: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water. A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents), is then added.

-

Degassing: The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%), is added under an inert atmosphere.

-

Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a period of 4 to 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 4-Bromo-2'-methoxy-5'-methylbiphenyl.

Workflow Visualization

Caption: Proposed synthetic workflow for 4-Bromo-2'-methoxy-5'-methylbiphenyl via Suzuki-Miyaura coupling.

Part 3: Potential Applications in Research and Drug Development

While no specific biological activities have been reported for 4-Bromo-2'-methoxy-5'-methylbiphenyl, the structural motifs present in this molecule are found in numerous compounds with significant pharmacological properties. This suggests several promising avenues for future research.

Anticancer Activity

Many substituted biphenyl compounds have been investigated as potential anticancer agents.[4][5] The biphenyl scaffold can mimic the side chains of amino acids like phenylalanine or tyrosine, enabling it to interact with enzymatic active sites. The presence of methoxy and bromo groups can influence the compound's lipophilicity, electronic properties, and metabolic stability, potentially leading to interactions with various biological targets. For instance, some bromophenol derivatives have shown the ability to induce apoptosis in cancer cells and exhibit antioxidant properties.[5][6] Research into 4-Bromo-2'-methoxy-5'-methylbiphenyl could involve screening against a panel of cancer cell lines to assess its cytotoxic and anti-proliferative effects.

Enzyme Inhibition

The methoxyphenyl moiety is a common feature in compounds designed to inhibit various enzymes.[7] For example, derivatives of this class have been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases.[7] The specific substitution pattern of 4-Bromo-2'-methoxy-5'-methylbiphenyl could confer selectivity for certain enzyme targets, making it a candidate for screening in enzyme inhibition assays.

PD-1/PD-L1 Inhibition

Recent research has highlighted biphenyl derivatives as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[8] The 2-methoxy-biphenyl core has been identified as a valuable component in the design of such inhibitors.[8] This suggests that 4-Bromo-2'-methoxy-5'-methylbiphenyl could serve as a scaffold for the development of novel immunomodulatory agents.

Part 4: Safety and Handling

As no specific safety data sheet (SDS) exists for 4-Bromo-2'-methoxy-5'-methylbiphenyl, precautions should be based on the known hazards of structurally similar compounds, such as other brominated biphenyls.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Toxicology: While the specific toxicity is unknown, similar compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is an irritant and potentially toxic.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.

- Taylor, R. J. K., & Unsworth, W. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of York.

-

AOBChem. (n.d.). 4-bromo-5-fluoro-4'-methoxy-2-methyl-1,1'-biphenyl. Retrieved February 12, 2024, from [Link]

- RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19089-19114.

-

ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates with different substituents.... Retrieved February 12, 2024, from [Link]

- Palakshamurthy, B. S., et al. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

-

ResearchGate. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved February 12, 2024, from [Link]

-

PubChem. (n.d.). 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine. Retrieved February 12, 2024, from [Link]

-

ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties. Retrieved February 12, 2024, from [Link]

- Wang, L., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786.

-

PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved February 12, 2024, from [Link]

- Wang, C., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10595-10614.

-

PubChem. (n.d.). 4-Bromo-4'-methoxybiphenyl. Retrieved February 12, 2024, from [Link]

-

The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved February 12, 2024, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved February 12, 2024, from [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Biphenyl Derivatives for Liquid Crystal Intermediates

[1]

Executive Summary

This technical guide provides a rigorous analysis of biphenyl derivatives as core intermediates for liquid crystal (LC) materials.[1] While biphenyl scaffolds are common in pharmaceutical chemistry (e.g., angiotensin II receptor blockers), their application in materials science demands distinct purity profiles and structural engineering.

This document bridges the gap between organic synthesis and materials engineering. It details the Suzuki-Miyaura cross-coupling as the primary synthetic engine, analyzes the structure-property relationships of fluorinated cores, and establishes a self-validating purification protocol essential for achieving the high resistivity (

Part 1: Molecular Engineering of the Biphenyl Core

The biphenyl unit serves as the rigid "mesogen" core responsible for the anisotropic properties of the LC. Unlike isotropic fluids, LCs must maintain long-range orientational order while flowing.

Structure-Property Logic

The design of a biphenyl LC intermediate relies on three distinct zones. Modifications in these zones directly dictate the phase transition temperatures (

| Molecular Zone | Chemical Moiety | Function | Critical Parameter |

| Rigid Core | Biphenyl / Terphenyl | Provides geometric anisotropy. | Mesophase Stability: Extended conjugation stabilizes the nematic phase. |

| Flexible Tail | Alkyl / Alkoxy chain ( | Induces fluidity and lowers melting point. | Viscosity ( |

| Polar Head | Cyano (-CN), Fluoro (-F), Isothiocyanato (-NCS) | Generates dipole moment. | Dielectric Anisotropy ( |

The Fluorine Effect

Lateral fluorination is the most powerful tool for tuning viscosity and melting points. Unlike hydrogen, fluorine exerts a strong electronegative effect with minimal steric bulk.[2]

-

Viscosity Reduction: Lateral fluorine disrupts

stacking between biphenyl cores, lowering rotational viscosity ( -

Dielectric Tuning: Positioning fluorine ortho to the terminal polar group enhances positive

. Positioning it meta can induce negative

Figure 1: Impact of lateral fluorination on the thermodynamic and electrical properties of biphenyl mesogens.

Part 2: Synthetic Pathways & Catalytic Strategies

The synthesis of LC intermediates mirrors medicinal chemistry but prioritizes catalyst removal over yield. Palladium residues are fatal to LC display performance, causing image sticking and voltage holding ratio (VHR) decay.

The Standard: Suzuki-Miyaura Coupling

The coupling of aryl boronic acids with aryl halides is the industry standard for constructing the biphenyl core.

Target Molecule: 4'-pentyl-4-biphenylcarbonitrile (5CB Analog)

Reaction: 4-pentylphenylboronic acid + 4-bromobenzonitrile

Experimental Protocol (Self-Validating)

Reagents:

-

4-Bromobenzonitrile (1.0 eq)[1]

-

4-Pentylphenylboronic acid (1.2 eq)

-

Catalyst:

(1-3 mol%) or -

Base:

(2.0 eq) or -

Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water.

Step-by-Step Methodology:

-

Degassing (Critical): Sparge the solvent mixture with Argon for 30 minutes before adding the catalyst. Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.

-

Addition: Charge the reaction vessel with halide, boronic acid, and base. Add the degassed solvent via cannula. Add catalyst last under positive Argon pressure.

-

Reflux: Heat to 80-90°C. Monitor via TLC or HPLC.

-

Validation: The reaction mixture should darken (yellow

brown/black) as Pd(0) cycles. If it remains pale yellow, the catalyst may be inactive.

-

-

Quench: Cool to room temperature. Add water and extract with Ethyl Acetate.[3][4]

-

Scavenging: Wash the organic layer with a 5% solution of N-acetylcysteine or use a solid-phase metal scavenger (e.g., SiliaMetS®) to remove bulk Palladium.

Figure 2: The Suzuki-Miyaura catalytic cycle.[4] Note that the Transmetallation step is often rate-limiting in hindered biphenyls.

Part 3: Purification & Impurity Profiling

For LC intermediates, "Chemical Purity" (e.g., 98%) is insufficient. "Electronic Purity" requires ionic impurities to be

Purification Workflow

Do not rely on a single method. Use an orthogonal approach.

-

Adsorption (Silica/Alumina):

-

Pass the crude mixture through a short pad of silica gel. This removes polar impurities and the bulk of the palladium catalyst.

-

-

Recrystallization (The Workhorse):

-

Solvent System: Ethanol or Hexane/Ethyl Acetate.

-

Protocol: Dissolve at reflux. Cool slowly to RT, then to 4°C.

-

Why: LCs crystallize effectively, excluding impurities from the lattice.

-

-

Zone Refining (Ultra-High Purity):

-

For final electronic-grade materials, zone refining (melting a narrow zone and moving it along the ingot) concentrates impurities at the end of the solid.

-

| Impurity Type | Source | Removal Strategy | Detection Limit |

| Homocoupled Biaryl | Boronic acid dimerization | Recrystallization | HPLC ( |

| Palladium | Catalyst | Metal Scavengers / Column | ICP-MS ( |

| Ionic Species | Base ( | Water Wash / Zone Refining | Resistivity Meter |

Part 4: Characterization Protocols

Validating the identity of a liquid crystal intermediate requires proving it forms a mesophase (or is a precursor to one).

Differential Scanning Calorimetry (DSC)

DSC is the primary tool for determining phase transition temperatures.

-

Protocol:

-

Weigh 2-5 mg of sample into an aluminum pan.

-

Heat-Cool-Heat Cycle:

-

Heat 1: Erase thermal history.

-

Cool: Observe crystallization or glass transition.

-

Heat 2: Record

(Melting) and

-

-

-

Interpretation: A sharp peak indicates a pure phase transition. Broad peaks suggest impurities.

Polarized Optical Microscopy (POM)

Visual confirmation of the mesophase texture.

-

Nematic Phase: Look for "Schlieren textures" (thread-like defects) or "Marble textures."

-

Smectic Phase: Look for "Focal Conic" or "Fan-shaped" textures.

Figure 3: Purification workflow from crude synthesis to electronic-grade intermediate.

References

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays.[5] Electronics Letters. (The foundational discovery of cyanobiphenyls).

-

Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition. (Authoritative review on fluorinated LCs).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][6] Chemical Reviews. (The definitive guide to the synthesis mechanism).

-

BenchChem. (2025).[1][7] High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling.[1] (Specific protocol for fluorinated biphenyls).

-

Organic Syntheses. (1998).[3] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Organic Syntheses, Vol. 75, p. 53. (Validated scale-up procedure).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Engineering the Biphenyl Scaffold: A Technical Guide to Novel Architectures in Medicinal Chemistry

Executive Summary

The biphenyl moiety remains one of the most privileged yet challenging substructures in medicinal chemistry. While historically ubiquitous in kinase inhibitors and GPCR ligands, the "flat" biphenyl scaffold often suffers from poor aqueous solubility and rapid metabolic clearance via CYP450-mediated oxidation. This technical guide explores the next generation of novel biphenyl scaffolds , moving beyond simple cross-coupling to engineered architectures. We focus on exploiting atropisomerism for selectivity , utilizing heterocyclic bioisosteres to modulate physicochemical properties, and deploying steric desymmetrization to access previously "undruggable" chemical space.

Part 1: The Biphenyl Pharmacophore & Structural Dynamics

The Planarity Paradox

The classic biphenyl system exists in a delicate energetic balance. In the solution phase, the dihedral angle is governed by the competition between

-

Medicinal Implication: Planar biphenyls often exhibit high crystal lattice energy (poor solubility) and non-specific hydrophobic binding (toxicity).

-

Novel Strategy: Engineering a "permanent twist" via ortho-substitution increases

character effectively, disrupting

Atropisomerism: From Liability to Asset

Restricted rotation around the biaryl bond creates axial chirality.[1] In modern drug design, this is categorized into three classes based on rotational energy barriers (

-

Class 1 (Rapidly Interconverting):

kcal/mol.[2] Treated as a single species. -

Class 2 (Slowly Interconverting):

kcal/mol. Dangerous zone for development; risk of in vivo racemization. -

Class 3 (Stable Atropisomers):

kcal/mol. Separable, stable enantiomers.

Directive: Target Class 3 scaffolds to lock the molecule in a bioactive conformation, enhancing potency and selectivity (e.g., Sotorasib, Tazemetostat).

Figure 1: Decision tree for managing atropisomerism in biphenyl scaffold design. Class 2 compounds require structural modification to avoid development failure.

Part 2: Synthetic Architectures for Novel Scaffolds

Accessing highly substituted, non-planar biphenyls requires specialized synthetic protocols beyond standard Suzuki-Miyaura coupling.

Sterically Hindered Cross-Couplings

Standard Pd-catalysts fail when coupling tetra-ortho-substituted systems. The use of specialized phosphine ligands is non-negotiable.

-

Ligand of Choice: Buchwald ligands (e.g., SPhos, XPhos) or highly active N-heterocyclic carbenes (NHC-Pd).

-

Mechanism: The bulky ligand facilitates oxidative addition into hindered aryl halides and promotes reductive elimination of the crowded biaryl product.

C-H Activation & Late-Stage Diversification

To generate novel scaffolds from simple precursors, C-H activation offers a route to "decorate" the biphenyl core at late stages.

-

Direct Arylation: Pd-catalyzed C-H arylation of phenyl rings using directing groups (amides, pyridines) allows for the installation of the second aryl ring without pre-functionalization (e.g., no boron/halide needed).

Part 3: Designing for Metabolic Stability & Potency

Metabolic Soft Spots

The para-position of biphenyls is a "hotspot" for CYP450-mediated hydroxylation.

-

Solution 1 (Blocking): Install fluorine or chlorine at the para-position.

-

Solution 2 (Bioisosteres): Replace one phenyl ring with a pyridine, pyrimidine, or oxazole. This reduces electron density (

-deficiency), making the ring less susceptible to oxidative metabolism while increasing aqueous solubility.

Data Summary: Substituent Effects

The following table summarizes the impact of ortho-substituents on the biphenyl scaffold's properties.

| Substituent (Ortho) | Dihedral Angle (approx.)[3][4] | Rotational Barrier ( | Medicinal Impact |

| -H / -H | 44° | < 2 kcal/mol | Planar/Flexible. High clearance risk. |

| -F / -H | 50° | ~ 4 kcal/mol | Slight twist. Metabolic blocker. |

| -Me / -H | 58° | ~ 18 kcal/mol | Significant twist. Improved solubility. |

| -Me / -Me | 90° (Perpendicular) | > 25 kcal/mol | Atropisomeric potential. High selectivity. |

| -NO2 / -OMe | ~80° | > 30 kcal/mol | Class 3 Stable Atropisomer. |

Part 4: Experimental Protocol

Protocol: Synthesis of a Hindered Tetra-ortho-substituted Biphenyl

Objective: Synthesis of 2,2',6,6'-tetramethylbiphenyl via Suzuki-Miyaura coupling. This reaction is challenging due to severe steric hindrance.

Reagents:

-

2,6-Dimethylphenylboronic acid (1.5 equiv)

-

2-Bromo-1,3-dimethylbenzene (1.0 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: Toluene/Water (10:1)

Methodology:

-

Degassing: Charge a reaction vial with the aryl bromide, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Seal and purge with Argon for 5 minutes. Reasoning: Oxygen poisons the active Pd(0) species, which is critical for the sluggish oxidative addition step in hindered systems.

-

Solvation: Add degassed Toluene and Water via syringe.

-

Activation: Heat the reaction mixture to 100°C for 24 hours with vigorous stirring. Note: High temperature is required to overcome the activation energy of the reductive elimination step in crowded systems.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na2SO4.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation:

-

Success Indicator: 1H NMR should show distinct methyl signals. If rotation is restricted (Class 3), methyl groups may appear as diastereotopic pairs if a chiral center is present elsewhere, or the molecule may be resolvable via Chiral HPLC.

Part 5: Case Study & Visualization

Case Study: Tazemetostat (EZH2 Inhibitor) Tazemetostat utilizes a substituted biphenyl-like system (specifically a phenyl-pyridone) where the conformation is locked to fit the EZH2 binding pocket. The "twist" is essential for potency.

Figure 2: SAR optimization workflow transforming a planar liability into a drug-like scaffold.

References

-

Lehmler, H. J., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis. [Link]

-

LaPlante, S. R., et al. (2011). Assessing Atropisomerism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Subbaiah, M. A. M., & Meanwell, N. A. (2021).[5] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link]

-

FDA Novel Drug Approvals (2024-2025). Recent approvals including Tazemetostat and Sotorasib. [Link]

-

Baran Lab Group Meeting (2023). Atropisomerism in Drug Design. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. baranlab.org [baranlab.org]

- 3. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blumberginstitute.org [blumberginstitute.org]

Custom synthesis of 4-Bromo-2'-methoxy-5'-methylbiphenyl

An In-depth Technical Guide to the Custom Synthesis of 4-Bromo-2'-methoxy-5'-methylbiphenyl

Authored by: Gemini, Senior Application Scientist

Foreword: The Architectural Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, serving as the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific substitution pattern of 4-Bromo-2'-methoxy-5'-methylbiphenyl presents a versatile intermediate for further chemical elaboration. The bromo-substituent provides a reactive handle for subsequent cross-coupling reactions or other transformations, while the methoxy and methyl groups on the second ring modulate the molecule's electronic and steric properties. This guide provides a comprehensive, field-proven methodology for the custom synthesis of this target compound, focusing on the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, optimization strategies, and practical execution of this synthesis, designed for researchers and drug development professionals.

Strategic Approach: The Suzuki-Miyaura Cross-Coupling

For the construction of the C-C bond between the two aryl rings in 4-Bromo-2'-methoxy-5'-methylbiphenyl, the palladium-catalyzed Suzuki-Miyaura reaction stands as the preeminent method.[1] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and relative stability of the required organoboron reagents.[1][2] The reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[1]

Retrosynthetic Analysis & Starting Material Selection

The target molecule can be disconnected at the central aryl-aryl bond. This retrosynthetic approach yields two potential precursor pairs. The most strategically sound approach involves the coupling of an aryl halide with an arylboronic acid.

Caption: Retrosynthetic approach for 4-Bromo-2'-methoxy-5'-methylbiphenyl.

-

Aryl Halide: 4-Bromo-1-iodobenzene . The choice of a di-halogenated benzene with two different halogens is deliberate. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it more susceptible to oxidative addition by the palladium catalyst. This chemoselectivity allows for a clean reaction at the iodo-position while preserving the bromo-group for potential downstream functionalization.

-

Organoboron Reagent: (2-Methoxy-5-methylphenyl)boronic acid . This reagent is commercially available and relatively stable to air and moisture, making it convenient for laboratory use.[1] Its boronic acid functional group is the key coupling partner in the Suzuki reaction.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimization.[2] The process is a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-bromo-1-iodobenzene, forming a Pd(II) complex. This is typically the rate-limiting step and is faster for more reactive halides (I > Br > Cl).[3]

-

Transmetalation: The arylboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., CO₃²⁻) reacts with the boronic acid to form a more nucleophilic boronate species, facilitating this step.[1][2]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization of Reaction Conditions

Achieving high yield and purity in a custom synthesis requires careful optimization of multiple interacting parameters.[4][5] Traditional one-factor-at-a-time (OFAT) methods can be inefficient; a Design of Experiments (DoE) approach is often more effective for complex optimizations.[4][6][7] However, for a robust initial synthesis, leveraging established conditions is key.

| Parameter | Options & Considerations | Rationale & Causality |

| Palladium Catalyst | Pd(PPh₃)₄ : A reliable, general-purpose catalyst. Pd(OAc)₂ + Ligand : More versatile, allows for tuning. | The choice of catalyst and its ligands dictates the stability and reactivity of the palladium center. Bulky, electron-rich phosphine ligands can accelerate reductive elimination and stabilize the Pd(0) species.[6][7] |

| Ligand | Triphenylphosphine (PPh₃) : Standard, often used with Pd(OAc)₂. Buchwald Ligands (e.g., XPhos) : For challenging or sterically hindered couplings. | Ligands are not merely spectators; they influence the rates of oxidative addition and reductive elimination and prevent catalyst decomposition (e.g., formation of palladium black).[8] |

| Base | K₂CO₃, Na₂CO₃ : Common, effective inorganic bases. K₃PO₄, Cs₂CO₃ : Stronger bases, can be effective for less reactive boronic acids. | The base is essential for activating the boronic acid to form a boronate anion, which is more competent for transmetalation.[1][2] The choice of base can also affect side reactions like protodeboronation.[2] |

| Solvent System | Toluene/Water : Biphasic system, common and effective. Dioxane/Water : A polar aprotic option. DMF : Can be used for substrates with poor solubility.[9] | The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base resides). The choice can significantly impact reaction kinetics.[4] |

| Temperature | 80-110 °C | Most Suzuki couplings require heating to overcome the activation energy barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[4][9] |

| Concentration | 0.1 - 0.5 M (relative to aryl halide) | Reaction kinetics are concentration-dependent. Overly dilute conditions can slow the reaction, while overly concentrated conditions can lead to solubility issues or side reactions. |

Detailed Experimental Protocol

This protocol describes a robust procedure for the synthesis of 4-Bromo-2'-methoxy-5'-methylbiphenyl on a laboratory scale.

Materials & Equipment:

-

4-Bromo-1-iodobenzene (1.0 eq)

-

(2-Methoxy-5-methylphenyl)boronic acid (1.1 - 1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Toluene

-

Deionized Water

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet

-

Standard laboratory glassware for workup and purification

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromo-1-iodobenzene (e.g., 1.41 g, 5.0 mmol, 1.0 eq), (2-methoxy-5-methylphenyl)boronic acid (e.g., 0.91 g, 5.5 mmol, 1.1 eq), and potassium carbonate (e.g., 2.07 g, 15.0 mmol, 3.0 eq).[10]

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (e.g., 231 mg, 0.2 mmol, 0.04 eq).

-

Solvent Addition & Degassing: Add toluene (25 mL) and deionized water (12.5 mL).[10] Vigorously stir the biphasic mixture and bubble nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) under a positive pressure of nitrogen.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromo-1-iodobenzene spot is no longer visible (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and saturated sodium chloride (brine) solution (1 x 30 mL).[8]

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or waxy solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 4-Bromo-2'-methoxy-5'-methylbiphenyl as a pure compound.

Product Characterization

Confirmation of the product's identity and purity is essential. The following are expected characterization data:

-

Appearance: White to off-white solid or colorless oil.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. Expected signals would include:

-

¹³C NMR Spectroscopy: Will show the correct number of aromatic carbons, as well as signals for the methoxy and methyl carbons.

-

Mass Spectrometry (MS): Will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Troubleshooting and Final Considerations

-

Low or No Conversion: This is often due to an inactive catalyst. Ensure the reaction was properly degassed and run under an inert atmosphere. The quality of the boronic acid is also critical; protodeboronation can be a competing side reaction.[1][2]

-

Formation of Side Products: Homocoupling of the boronic acid (to form 2,2'-dimethoxy-5,5'-dimethylbiphenyl) or the aryl halide can occur. This can sometimes be suppressed by adjusting the catalyst/ligand system or reaction temperature.[8]

-

Purification Challenges: If the product co-elutes with impurities, optimizing the chromatography solvent system or considering recrystallization may be necessary.[10]

This guide provides a robust and scientifically grounded framework for the synthesis of 4-Bromo-2'-methoxy-5'-methylbiphenyl. By understanding the underlying principles and paying close attention to experimental detail, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Palladium-Catalyzed Borylation of Ortho-Substituted Phenyl Halides and Application to the One-Pot Synthesis of 2,2'-Disubstituted Biphenyls. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

-

Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

Synthesis of Biphenyls via Cross-Coupling of Arenediazonium Salts. Thieme Gruppe. [Link]

-

Synthesis of Unsymmetrically Substituted Tetraphenylenes through Palladium-Catalyzed C(sp 2 )–H Activation. Thieme Gruppe. [Link]

-

Palladium-catalyzed borylation of ortho-substituted phenyl halides and application to the one-pot synthesis of 2,2′-disubstituted biphenyls. Lookchem. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education - ACS Publications. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. [Link]

-

4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. ScienceDirect. [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Unknown Source. [Link]

-

Supporting Information. Unknown Source. [Link]

-

Supplementary Information. Beilstein Journals. [Link]

-

Synthesis of 4-bromo-2,5-dimethoxy-PPA. Hive Methods Discourse. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. ResearchGate. [Link]

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]

- Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Unknown Source.

-

Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. [Link]

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. [Link]

-

Synthesis of 4-methoxybiphenyl. PrepChem.com. [Link]

-

1 H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl... ResearchGate. [Link]

- Preparation of 4-bromobiphenyl.

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. [Link]

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Unknown Source. [Link]

-

p-BROMOBIPHENYL. Organic Syntheses Procedure. [Link]

-

6-O-(N-Heptylcarbamoyl)-methyl-α-D-glucopyranoside. CAS Common Chemistry. [Link]

-

zoite CHEM 344 Organometallic Chemistry Practice Problems (not for credit). Unknown Source. [Link]

-

Design, synthesis, and sustained-release property of 1,3-cyclic propanyl phosphate ester of 18β-glycyrrhetinic acid. PubMed. [Link]

-

7-CHLORO-1,3,3-TRIMETHYL-5-PHENYL-1,5-DIHYDRO-3H-1,5-BENZODIAZEPINE-2,4-DIONE. gsrs. [Link]

-

25-Desacetylrifampicin. CAS Common Chemistry. [Link]

-

3-[(1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)methyl]-4-hydroxy-5-[2-(1H-imidazol-5-yl)ethylamino]cyclohexa-3,5-diene-1,2-dione. gsrs. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 5. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 4-Bromo-2'-methoxy-5'-methylbiphenyl in Pharmaceutical Synthesis

Abstract

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its rigid, yet tunable, structure allows for precise spatial orientation of pharmacophoric groups, making it a cornerstone in drug design. This guide focuses on a particularly versatile intermediate, 4-Bromo-2'-methoxy-5'-methylbiphenyl . We will explore its chemical properties, strategic applications in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, and provide detailed, field-proven protocols for its use. The strategic placement of the bromo, methoxy, and methyl groups offers medicinal chemists a powerful tool for building molecular complexity and accessing novel chemical space, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other important therapeutic classes.[4][5][6]

Intermediate Profile and Physicochemical Data

4-Bromo-2'-methoxy-5'-methylbiphenyl is an aromatic hydrocarbon characterized by two connected phenyl rings with specific substitutions.[1] The key to its utility lies in the orthogonal reactivity of its functional groups:

-

4-Bromo Group: The primary reactive handle. The carbon-bromine bond is susceptible to oxidative addition by transition metal catalysts (e.g., Palladium), making it an ideal substrate for cross-coupling reactions.

-

2'-Methoxy & 5'-Methyl Groups: These substituents modulate the electronic and steric properties of the biphenyl system. They can influence the molecule's conformation, solubility, and metabolic stability, and can be critical for achieving specific receptor-binding interactions in the final active pharmaceutical ingredient (API).

Table 1: Physicochemical and Safety Data

| Property | Value | Source/Notes |

| IUPAC Name | 4-Bromo-2'-methoxy-5'-methylbiphenyl | --- |

| Molecular Formula | C₁₄H₁₃BrO | --- |

| Molecular Weight | 277.16 g/mol | --- |

| Appearance | Off-white to pale yellow solid (typical) | General observation for similar compounds |

| Solubility | Soluble in organic solvents (Toluene, Dioxane, THF, DCM); Insoluble in water.[1] | --- |

| Primary Hazard | Irritant. Harmful if swallowed. | Assume standard hazards for bromo-aromatic compounds.[7][8][9] |

| Handling Precautions | Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid dust formation.[7][8][10] | --- |

| Storage | Store in a cool, dry place away from light and incompatible materials (e.g., strong oxidizing agents).[10] | --- |

Core Synthetic Transformations: Cross-Coupling Strategies

The bromine atom on the biphenyl scaffold is the gateway for constructing more complex molecular architectures. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for forming biaryl structures.[11] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound.[11][12] For our intermediate, this reaction allows for the extension of the biphenyl system, a common strategy in the synthesis of NSAIDs.[6]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Objective: To couple 4-Bromo-2'-methoxy-5'-methylbiphenyl with a generic arylboronic acid.

-

Causality: The palladium catalyst cycles between Pd(0) and Pd(II) states. Oxidative addition of the aryl bromide to Pd(0) is often the rate-limiting step.[13] A phosphine ligand stabilizes the palladium complex, while a base is required to activate the boronic acid for the transmetalation step.

Materials:

-

4-Bromo-2'-methoxy-5'-methylbiphenyl (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 4-Bromo-2'-methoxy-5'-methylbiphenyl, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent/Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe. Then, add the palladium catalyst.

-

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. Reactions are typically complete within 4-16 hours.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired tri-aryl product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, a linkage present in a vast number of pharmaceuticals.[14][15][16] It allows for the coupling of aryl halides with a wide range of amines under relatively mild conditions, overcoming the limitations of older methods.[14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Objective: To couple 4-Bromo-2'-methoxy-5'-methylbiphenyl with a primary or secondary amine.

-

Causality: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. A strong, non-nucleophilic base (like NaOtBu) is used to deprotonate the amine, forming the palladium-amido complex.[14]

Materials:

-

4-Bromo-2'-methoxy-5'-methylbiphenyl (1.0 equiv)

-

Amine (primary or secondary, 1.1 - 1.3 equiv)

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS, 1.4 equiv)

-

Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a flame-dried Schlenk tube.

-

Reagent Addition: Add the 4-Bromo-2'-methoxy-5'-methylbiphenyl and the anhydrous solvent. Stir for a few minutes to allow for pre-formation of the active catalyst. Finally, add the amine.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 90-110 °C. Monitor the reaction progress by LC-MS. Completion is typically observed within 2-24 hours.

-

Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude material is purified by flash column chromatography to afford the desired N-aryl product.

Application Case Study: Synthesis of a Felbinac Analogue

To illustrate the practical utility of our intermediate, we will outline the synthesis of a hypothetical analogue of Felbinac, a well-known NSAID. The core of Felbinac is a 4-biphenylacetic acid structure. Our analogue will incorporate the 2'-methoxy-5'-methyl substitution pattern.

Step 1: Suzuki Coupling to Install the Carboxylic Acid Precursor

Following Protocol 1 , 4-Bromo-2'-methoxy-5'-methylbiphenyl is reacted with (4-(methoxycarbonyl)phenyl)boronic acid. This reaction builds the complete carbon skeleton of the target molecule in a single, efficient step.

Step 2: Saponification to Yield the Final API

The methyl ester intermediate from Step 1 is hydrolyzed to the corresponding carboxylic acid.

Protocol 3: Ester Hydrolysis (Saponification)

-

Setup: Dissolve the ester intermediate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).

-

Reagent Addition: Add an excess of lithium hydroxide (LiOH, ~3.0 equiv).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC or LC-MS analysis shows complete conversion of the starting material (typically 2-6 hours).

-

Work-up: Concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final Felbinac analogue.

Analytical Characterization

The identity and purity of the intermediate and all subsequent products must be rigorously confirmed using standard analytical techniques.[17][18][19]

Table 2: Key Analytical Methods and Expected Observations

| Method | Purpose | Expected Observations for Reaction Products |

| ¹H NMR | Structural elucidation and confirmation. | Appearance of new aromatic signals corresponding to the coupled partner. Disappearance of the starting material's characteristic signals. |

| ¹³C NMR | Confirms the carbon skeleton. | Appearance of new carbon resonances; shift in the signal for the carbon previously bonded to bromine (C-Br). |

| LC-MS | Monitors reaction progress and confirms molecular weight. | A new peak with the expected mass-to-charge (m/z) ratio for the product; disappearance of the starting material peak. |

| HPLC | Determines purity of the final compound. | A single major peak for the purified product, allowing for quantification of purity (e.g., >99%). |

Conclusion

4-Bromo-2'-methoxy-5'-methylbiphenyl is a high-value intermediate for pharmaceutical research and development. Its pre-installed, functionally diverse biphenyl core allows for rapid and efficient entry into complex molecular scaffolds. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide robust and scalable methods for leveraging this intermediate in the synthesis of novel APIs. By understanding the causality behind each procedural step, researchers can troubleshoot and adapt these methods to construct a wide array of pharmacologically relevant molecules.

References

-

Wikipedia. Biphenyl. [Link]

-

PubMed. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. [Link]

-

ResearchGate. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

-

IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

-

Arabian Journal of Chemistry. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

-

PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

-

ResearchGate. Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). [Link]

-

PMC. Recent Advances in the Synthesis of Ibuprofen and Naproxen. [Link]

-

RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

- Google Patents.

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Digital Repository. Article - Design and Synthesis of New Non-Steroidal Anti-inflammatory Agents with Expected Selectivity toward Cyclooxygenase-2 Inhibition. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

ScienceDirect. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

The Hive. Synthesis of 4-bromo-2,5-dimethoxy-PPA. [Link]

-

University of New Hampshire. Optimization of the Synthesis of 3-(2'-methoxy-5'-bromo-phenyl)-2,3-epoxy-p-tolylpropanone. [Link]

-

MolPort. N,N'-([1,1'-biphenyl]-4,4'-diyl)bis[1-(5-bromo-2-methoxyphenyl)methanimine]. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

- Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

OPUS. Analytical Methods. [Link]

-

IP.com. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. [Link]

-

PubMed. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. [Link]

-

PubMed. 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods. [Link]

-

PubMed. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. [Link]

-

ACS Publications. Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. [Link]

-

Wang Lab. Example Experimental Sections. [Link]

-

PMC. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

Sources

- 1. Biphenyl - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemscene.com [chemscene.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. gala.gre.ac.uk [gala.gre.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. Making sure you're not a bot! [opus4.kobv.de]

- 18. 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

Application Note: Functionalization of 4-Bromo-2'-methoxy-5'-methylbiphenyl at C4 Position

Abstract & Strategic Overview

This guide details the functionalization of 4-Bromo-2'-methoxy-5'-methylbiphenyl (referred to herein as Scaffold 1 ). This scaffold represents a "privileged structure" in medicinal chemistry, combining a lipophilic biaryl core with specific electronic and steric features driven by the 2'-methoxy and 5'-methyl substitutions.

Scaffold Analysis:

-

Reactive Handle: The C4-Bromine atom is the primary "exit vector" for diversification. It is located para to the biaryl axis, minimizing direct steric interference from the 2'-methoxy group during oxidative addition.

-

Conformational Bias: The 2'-methoxy group introduces significant torsional strain relative to the phenyl ring, forcing the biaryl system into a twisted, non-planar conformation. This reduces

-conjugation between rings but increases solubility compared to planar biphenyls. -

Electronic Profile: Ring B (containing OMe/Me) is electron-rich. Ring A (containing Br) is moderately electron-neutral. The C4-Br bond is highly activated for Palladium-catalyzed cross-coupling.

Scope of Protocols: This document provides high-fidelity protocols for three critical transformations:

-

Suzuki-Miyaura Coupling: Construction of C(sp2)-C(sp2) bonds.

-

Buchwald-Hartwig Amination: Installation of solubilizing amines or pharmacophores.

-

Miyaura Borylation: Conversion of the bromide to a boronic ester for reverse-polarity coupling.

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthesis pathways available from Scaffold 1 .

Figure 1: Divergent functionalization strategy for Scaffold 1. The C4-Br handle allows access to extended biaryls, amines, and boronates.

Critical Experimental Considerations

Catalyst Selection Strategy

While generic Pd(PPh3)4 is often used, it is not recommended for high-value intermediates due to poor stability and difficult purification (triphenylphosphine oxide removal).

| Reaction Type | Recommended Catalyst System | Rationale |

| Suzuki | Pd(dppf)Cl₂[1]·DCM or Pd(OAc)₂ + SPhos | SPhos ensures turnover even with sterically demanding boronic acids. Pd(dppf) is robust for standard couplings. |

| Buchwald | Pd₂(dba)₃ + XPhos or RuPhos | XPhos is superior for primary amines; RuPhos excels for secondary amines and prevents |

| Borylation | Pd(dppf)Cl₂·DCM | High selectivity for borylation over homocoupling; robust in polar solvents (DMSO/Dioxane). |

Solvent & Base Effects[2]

-

Solvent: 1,4-Dioxane is the universal solvent for these protocols due to its high boiling point (101 °C) and ability to solubilize the lipophilic biphenyl core.

-

Base:

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Synthesis of Terphenyl derivatives.

Reagents:

-

Scaffold 1 (1.0 equiv)[6]

-

Boronic Acid R-B(OH)₂ (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%)

-

Base: 2M aq. K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration relative to Scaffold 1)

Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add Scaffold 1, Boronic Acid, and Pd(dppf)Cl₂·DCM.

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane and 2M K₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor by HPLC/TLC (Scaffold 1 Rf is typically high; product will vary).

-

Workup: Cool to RT. Dilute with EtOAc and water.[7] Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[8]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expert Tip: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), switch to Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) and use anhydrous K₃PO₄ in n-Butanol at 100 °C [1].

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of morpholine, piperazine, or aniline derivatives.

Reagents:

-

Scaffold 1 (1.0 equiv)[6]

-

Amine H-NR₂ (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: XPhos (4–8 mol%) (Use RuPhos for secondary amines if XPhos fails).

-

Base: NaOtBu (1.4 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Procedure:

-

Pre-complexation: In a glovebox or under Argon flow, add Pd₂(dba)₃, Ligand, and NaOtBu to a dry vial.

-

Substrate Addition: Add Scaffold 1 and the Amine.

-

Solvent: Add anhydrous solvent (0.15 M).

-

Reaction: Seal and heat to 100 °C for 12–18 hours.

-

Note: The solution should turn from dark purple/red to a golden/brown color as the active catalytic species forms.

-

-

Workup: Filter the reaction mixture through a pad of Celite eluting with EtOAc to remove insoluble salts and Palladium black. Concentrate the filtrate.

-

Purification: Silica gel chromatography. (Note: Amines often streak; add 1% Et₃N to the eluent).

Mechanistic Insight: The 2'-methoxy group on the biphenyl ring is distant enough not to hinder the amine approach, but it does increase the electron density of the system. XPhos is chosen because its bulky biaryl structure promotes the reductive elimination step, which is often the rate-determining step for electron-rich aryl halides [2].

Protocol C: Miyaura Borylation (Conversion to Boronate)

Target: Preparation of 2'-methoxy-5'-methyl-[1,1'-biphenyl]-4-ylboronic acid pinacol ester.

Reagents:

-

Scaffold 1 (1.0 equiv)[6]

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)

-

Base: KOAc (3.0 equiv, anhydrous)

-

Solvent: DMSO or 1,4-Dioxane (anhydrous).

Procedure:

-

Charge: Combine Scaffold 1, B₂pin₂, KOAc, and catalyst in a dry flask.

-

Inert: Purge thoroughly with Argon. Oxygen inhibits this reaction significantly.

-

Reaction: Add solvent and heat to 80 °C for 2–6 hours.

-

Warning: Do not overheat (>100 °C) or run for excessive time (>12h), as deborylation or homocoupling can occur.

-

-

Workup: Dilute with Et₂O (preferred over EtOAc to avoid extracting DMSO). Wash with water (3x) to remove DMSO.

-

Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc). Recrystallization from Hexanes is often possible.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (SM remains) | Catalyst deactivation (Oxidation) | Ensure rigorous degassing. Switch to a pre-formed catalyst like XPhos Pd G3. |

| Homocoupling (Biaryl dimer) | Oxygen presence or low Boron reactivity | Check inert lines. In Borylation, reduce temp to 80 °C. |

| Protodeboronation (Suzuki) | Base too strong or unstable Boronic acid | Switch base to K₃PO₄ or KF. Use anhydrous conditions. |

| Product is an oil/gum | Rotational isomers preventing lattice packing | The 2'-OMe group creates "atropisomer-like" behavior. Use lyophilization from tBuOH/H₂O or salt formation (if amine present). |

Catalytic Cycle Visualization (Buchwald-Hartwig)

Understanding the cycle aids in troubleshooting. The bulky ligand (L) is crucial for the final step.

Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle. The Oxidative Addition inserts Pd into the C4-Br bond. Bulky ligands (XPhos) facilitate the difficult Reductive Elimination step.

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

-

Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chem. Sci.[4]2011 , 2, 27–50. Link

-

Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." J. Org. Chem.1995 , 60, 7508–7510. Link

-

Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew. Chem. Int. Ed.2002 , 41, 4176–4211. Link

Disclaimer: This document is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

- 1. scielo.br [scielo.br]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jsynthchem.com [jsynthchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic Preparation of Biaryl Building Blocks for Modern Drug Discovery

Introduction: The Biaryl Motif as a Privileged Scaffold in Medicinal Chemistry

The biaryl structural motif, characterized by two directly connected aromatic rings, is a cornerstone of modern medicinal chemistry. Its prevalence is evident in a wide array of blockbuster pharmaceuticals targeting a spectrum of diseases, including cardiovascular conditions, inflammation, oncology, and central nervous system disorders.[1][2][3][4] The unique stereochemical properties of biaryls, such as the potential for axial chirality (atropisomerism) when rotation around the C-C single bond is restricted, provide a three-dimensional architecture that is highly effective for specific and high-affinity interactions with biological targets.[5][6]

The synthetic challenge lies in the efficient and controlled construction of the C(sp²)–C(sp²) bond. Traditional methods often lack the functional group tolerance, regioselectivity, and mild conditions required for the complex, polyfunctionalized molecules typical in drug discovery pipelines.[3][7] Consequently, the development of robust, versatile, and scalable catalytic methodologies for biaryl synthesis is paramount. This guide provides an in-depth analysis of the leading contemporary strategies, focusing on the causality behind experimental choices and providing detailed protocols for their successful implementation.

Strategic Overview: Modern Catalytic Methods for Biaryl Construction

The advent of transition-metal catalysis has revolutionized biaryl synthesis.[8] Three principal strategies dominate the landscape, each with distinct advantages and considerations. The choice of method is dictated by factors such as starting material availability, desired functional group tolerance, cost, and atom economy.

-

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction of an aryl halide or triflate with an arylboronic acid or ester. It is arguably the most widely used method due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.[7][9]

-

Buchwald-Hartwig Cross-Coupling: While primarily known for C-N bond formation, variations of this palladium-catalyzed methodology can be applied to construct C-C bonds, particularly in the synthesis of complex heterocyclic biaryls.[10][11][12] Its principles of ligand design and catalytic cycles are highly relevant to the broader field of cross-coupling.

-

C-H Activation / Direct Arylation: An emerging and highly atom-economical strategy that forges the biaryl bond by coupling an aryl halide with the C-H bond of an unfunctionalized arene, avoiding the need for pre-functionalized organometallic reagents.[1][13][14][15] This approach is particularly valuable for late-stage functionalization of complex molecules.[3]

The following workflow provides a generalized overview of the process from conceptualization to the final, purified biaryl building block.

Caption: General workflow for biaryl synthesis.

In-Depth Methodology: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the workhorse of biaryl synthesis in drug discovery.[7] Its success is built upon a well-understood catalytic cycle and a highly tunable catalyst system.

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is critical for troubleshooting and optimization.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active L₂Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[16] The use of electron-rich, bulky phosphine ligands accelerates this step.[17][18]

-

Transmetalation: The organic group from the organoboron reagent (Ar²) is transferred to the palladium center, displacing the halide/triflate. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[17]

-

Reductive Elimination: The two aryl groups (Ar¹ and Ar²) couple and are expelled from the palladium coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[19] Bulky ligands promote this final step.[16]

Key Parameter Selection (E-E-A-T)

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four key components.

| Component | Selection Rationale & Field Insights | Typical Examples |

| Palladium Source | Pd(II) precursors like Pd(OAc)₂ are common and reduced in situ to Pd(0). Pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts offer more reliable initiation and are often preferred for challenging couplings.[17][20] | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald Precatalysts (e.g., SPhos Pd G3) |

| Ligand | This is the most critical variable. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands) are highly effective. Bulkiness promotes reductive elimination and stabilizes the monoligated Pd(0) species, while high electron density accelerates oxidative addition.[16][18] N-heterocyclic carbenes (NHCs) are also effective, particularly for aryl chlorides. | PPh₃ (classical), SPhos, XPhos, RuPhos, cataCXium A, PEPPSI-IPr |

| Base | The base activates the boronic acid for transmetalation and neutralizes the acid formed. K₂CO₃ or Cs₂CO₃ in an aqueous/organic biphasic system is a robust starting point.[16] For base-sensitive substrates or to avoid protodeborylation side reactions, anhydrous conditions with K₃PO₄ are often superior.[5] | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, t-BuONa |

| Solvent | A solvent system that can dissolve the organic substrates while accommodating the inorganic base is needed. Toluene, dioxane, or THF, often with added water, are standard choices.[17] Greener solvents like 2-MeTHF are gaining traction.[21] | Toluene/H₂O, Dioxane/H₂O, THF, 2-MeTHF, DMF |

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of an aryl bromide with an arylboronic acid using a common catalyst system.

Materials:

-

Aryl Bromide (1.0 equiv)

-

Arylboronic Acid (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Toluene and Water (e.g., 10:1 v/v mixture, to make a ~0.2 M solution of the aryl bromide)

-

Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar

-

Inert atmosphere supply (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).

-